REACTION_CXSMILES
|
[CH:1]1[C:6]([CH2:7]Cl)=[CH:5][CH:4]=[C:3]([Cl:9])[CH:2]=1.[CH3:10][NH:11][CH3:12]>O1CCCC1.C(OCC)C>[CH3:10][N:11]([CH2:7][C:6]1[CH:5]=[CH:4][C:3]([Cl:9])=[CH:2][CH:1]=1)[CH3:12]
|
Name
|
|
Quantity
|
141 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1CCl)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 2 days at 25°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material is prepared
|
Type
|
WASH
|
Details
|
washed with 2N aqueous sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
the organic layer dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue distilled
|
Type
|
CUSTOM
|
Details
|
the fraction boiling at 106°/12 mm Hg collected
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |